2-Chloro-4-methyl-5-nitrobenzonitrile
Description
2-Chloro-4-methyl-5-nitrobenzonitrile (CAS: 200265-68-5) is a halogenated aromatic nitrile with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . The compound features a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 4, a nitro group at position 5, and a nitrile group at position 1. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis as a precursor for heterocyclic compounds.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3 |
InChI Key |
DSZPGXCXYLGRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key differences between 2-chloro-4-methyl-5-nitrobenzonitrile and analogous compounds:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 200265-68-5 | C₈H₅ClN₂O₂ | 196.59 | Cl (2), CH₃ (4), NO₂ (5) | Nitrile, Nitro | Pharmaceutical intermediates |
| 2-Chloro-4-fluorobenzonitrile | Not provided | C₇H₃ClFN | ~155.56 (calculated) | Cl (2), F (4) | Nitrile | Agrochemical synthesis |
| 2-Amino-4-chloro-5-methylbenzonitrile | 289686-80-2 | Not provided | Not provided | Cl (4), CH₃ (5), NH₂ (2) | Nitrile, Amino | Dye/pigment precursors |
| 4-Chloro-5-fluoro-2-hydroxybenzonitrile | 474825-99-5 | C₇H₃ClFNO | 171.56 | Cl (4), F (5), OH (2) | Nitrile, Hydroxyl | Drug intermediates |
| Methyl 2-Chloro-5-methyl-4-nitrobenzoate | 1805129-67-2 | C₁₀H₁₉N* | 153.26 | Cl (2), CH₃ (5), NO₂ (4), COOCH₃ | Ester, Nitro | Organic synthesis intermediate |
| 5-Chloro-4-fluoro-2-nitrobenzoic acid | 138762-97-7 | C₇H₃ClFNO₄ | 219.56 | Cl (5), F (4), NO₂ (2), COOH | Carboxylic acid, Nitro | Polymer/pharmaceutical research |
2-Chloro-4-fluorobenzonitrile
This compound replaces the methyl and nitro groups of the parent compound with a fluorine atom at position 4. The absence of a nitro group reduces its reactivity compared to 2-chloro-4-methyl-5-nitrobenzo-nitrile, making it less prone to explosive decomposition. Fluorine’s electronegativity enhances stability, favoring its use in agrochemicals .
2-Amino-4-chloro-5-methylbenzonitrile
The amino group at position 2 increases nucleophilicity, enabling participation in coupling reactions for dye synthesis. However, amino groups may also elevate toxicity, as evidenced by safety data sheets recommending first-aid measures for inhalation exposure .
4-Chloro-5-fluoro-2-hydroxybenzonitrile
The hydroxyl group improves solubility in polar solvents, contrasting with the hydrophobic nature of the parent compound. This property is advantageous in drug formulation, though hydroxyl groups may introduce susceptibility to oxidation .
Methyl 2-Chloro-5-methyl-4-nitrobenzoate
The ester group in this derivative enhances volatility, facilitating purification via distillation.
5-Chloro-4-fluoro-2-nitrobenzoic acid
The carboxylic acid group enables salt formation, improving bioavailability in pharmaceuticals. The nitro group at position 2 increases acidity (pKa ~1.5), making it a strong electrophile in substitution reactions .
Key Findings and Implications
Reactivity : Nitro groups (e.g., in this compound) enhance electrophilicity but require careful handling due to explosion risks.
Solubility : Polar substituents (e.g., hydroxyl in 4-chloro-5-fluoro-2-hydroxybenzonitrile) improve aqueous solubility for biomedical applications.
Safety: Amino and nitro groups necessitate stringent safety protocols, including PPE and ventilation .
Data Gaps : Discrepancies in molecular formulas (e.g., ) highlight the need for verification from authoritative databases.
This comparative analysis underscores the importance of substituent effects on chemical behavior, guiding industrial applications and risk mitigation strategies.
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